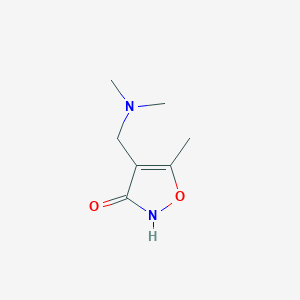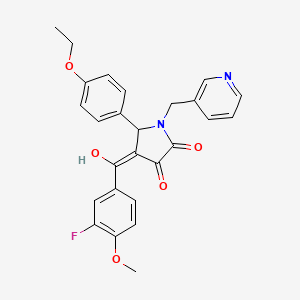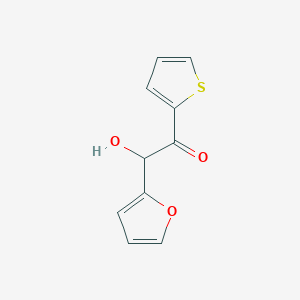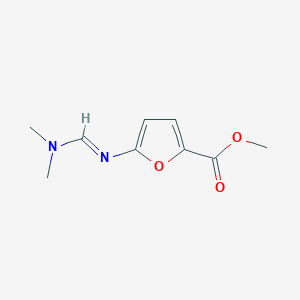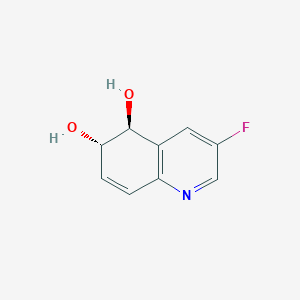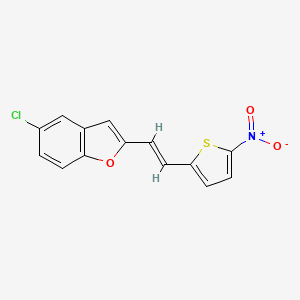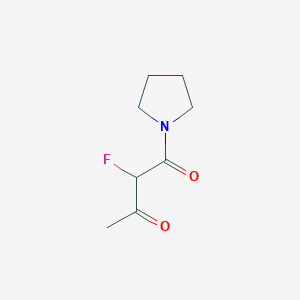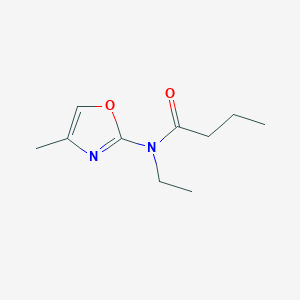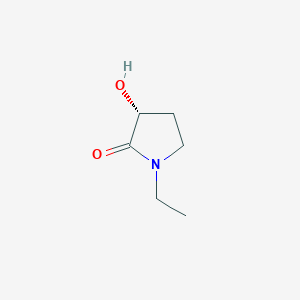
(R)-1-Ethyl-3-hydroxypyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Ethyl-3-hydroxypyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of a hydroxyl group and an ethyl substituent on the pyrrolidinone ring contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethyl-3-hydroxypyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethylamine and succinic anhydride.
Cyclization: The reaction between ethylamine and succinic anhydride leads to the formation of a pyrrolidinone ring.
Industrial Production Methods
In an industrial setting, the production of ®-1-Ethyl-3-hydroxypyrrolidin-2-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Ethyl-3-hydroxypyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
®-1-Ethyl-3-hydroxypyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-Ethyl-3-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidinone ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Ethyl-3-hydroxypyrrolidin-2-one: The enantiomer of the compound, which may have different biological activities.
1-Methyl-3-hydroxypyrrolidin-2-one: A similar compound with a methyl group instead of an ethyl group.
3-Hydroxypyrrolidin-2-one: The parent compound without any alkyl substituents.
Uniqueness
®-1-Ethyl-3-hydroxypyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both an ethyl group and a hydroxyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(3R)-1-ethyl-3-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-7-4-3-5(8)6(7)9/h5,8H,2-4H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
UIHCQCMYAKTVQK-RXMQYKEDSA-N |
Isomerische SMILES |
CCN1CC[C@H](C1=O)O |
Kanonische SMILES |
CCN1CCC(C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


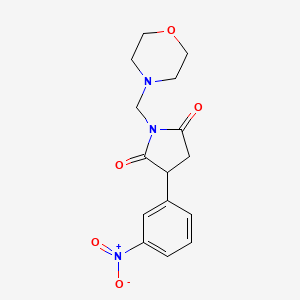

![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)


